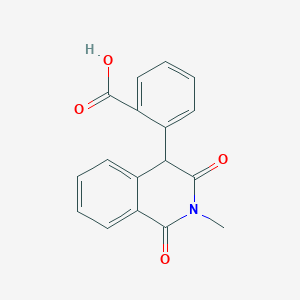
1-Bromo-3-(4-nitrobenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-nitrobenzyl)benzene is an organic compound that features a bromine atom and a nitrobenzyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-nitrobenzyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by nitration. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature and reaction time, to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other substituents through reactions with electrophiles.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and a Lewis acid catalyst (FeBr3 or AlCl3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Major Products Formed:
Aminobenzyl Derivatives: Formed by the reduction of the nitro group.
Substituted Benzyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Bromo-3-(4-nitrobenzyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-nitrobenzyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the benzyl group.
1-Bromo-3-nitrobenzene: Similar but with the nitro group directly attached to the benzene ring.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-bromo-3-[(4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrNO2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8H2 |
InChI Key |
HVECUZQNKDOMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)







![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)



